4-(2-噻吩基)吡啶

概述

描述

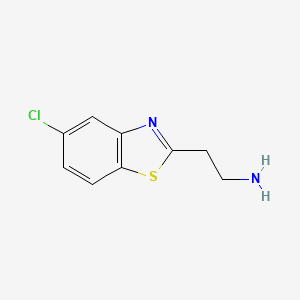

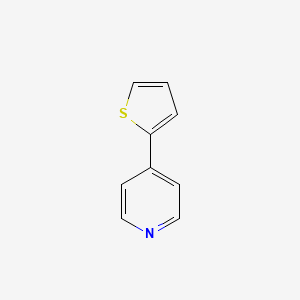

“4-(2-Thienyl)pyridine” is a chemical compound with the molecular formula C9H7NS . It is also known by its English name “4-(2-Thienyl)pyridine” and has a molecular weight of 161.22 .

Synthesis Analysis

The synthesis of “4-(2-Thienyl)pyridine” involves several steps. One approach involves the reaction of acetylpyridine with thiophene-2-carboxaldehyde to yield 2-chloro-6-ethoxy-4-β-(2-thienyl)acryloylpyridine, which is then reacted with malononitrile in refluxing ethanol in the presence of piperidine as a catalyst . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

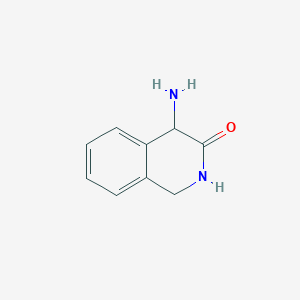

The molecular structure of “4-(2-Thienyl)pyridine” is characterized by the presence of a pyridine ring attached to a thiophene ring . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

“4-(2-Thienyl)pyridine” has been used as a derivatization reagent for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). It has been applied to the derivatization of carboxylic acid, aldehyde, ketone, and glycine .科学研究应用

合成和光学性质

4-(2-噻吩基)吡啶已被用于合成新化合物和探索其光学性质。赵祖志(2005 年)合成了一种与 4-(2-噻吩基)吡啶相关的化合物,并研究了其性质,包括其光学特性 (赵祖志,2005 年)。

药物发现研究

在药物发现研究中,已使用 4-(2-噻吩基)吡啶的衍生物。卢卡斯等人。(2015 年)描述了噻吩并[2,3-b]吡啶的区域选择性溴化,突出了其作为药物发现中构建模块的潜力 (S. Lucas 等人,2015 年)。

铂配合物的发光性质

Kozhevnikov 等人。(2009 年)合成了 2-(2-噻吩基)吡啶的各种衍生物,并将它们用于发光铂配合物中。他们提供了这些配合物发光性质的详细表征 (D. N. Kozhevnikov 等人,2009 年)。

在 OFET 中的应用

曹等人。(2012 年)利用 2,4,6-三(2-噻吩基)吡啶合成了一种用于 OFET 应用的新共轭聚合物,探索了引入缺电子的吡啶单元以增加环境稳定性的概念 (康力曹等人,2012 年)。

金属离子反应性

Constable 和 Sousa(1992 年)探索了 2-(2'-噻吩基)吡啶与不同金属离子的反应性,揭示了基于所涉及金属离子的不同行为 (E. Constable & L. R. Sousa,1992 年)。

光学传感

村冈等人。(2019 年)设计了一系列 2,4,6-三(5-芳基-2-噻吩基)吡啶,它们显示出作为光学传感器的潜力,能够检测溶剂极性和质子 (H. Muraoka 等人,2019 年)。

电聚合和导电金属聚合物

朱和霍利迪(2010 年)报道了涉及 2,6-双(吡唑-1-基)吡啶的钌配合物的电聚合,产生了一种新型的含钌导电金属聚合物 (Xunjin Zhu & B. Holliday,2010 年)。

铜配合物中的酸度和稳定性

Sigel 等人。(1972 年)测定了噻吩基吡啶的酸度常数及其 Cu2+ 配合物的稳定性常数,提供了对其化学行为的见解 (H. Sigel 等人,1972 年)。

重金属离子络合

Buica 等人。(2011 年)研究了 4-偶氮-1-基-2,6-双(2-噻吩基)吡啶的电化学行为及其在络合重金属离子中的潜力 (G. Buica 等人,2011 年)。

与金属络合的导电聚合物

Higgins 和 Crayston(1993 年)研究了聚-(2,6-二-(2-噻吩基)吡啶)与金属络合的能力,为导电聚合物领域做出了贡献 (S. Higgins & J. A. Crayston,1993 年)。

作用机制

安全和危害

The safety data sheet for a similar compound, “2-(2-Thienyl)pyridine”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, and clothing .

未来方向

Research on “4-(2-Thienyl)pyridine” and related compounds is ongoing. One study found that replacing one nitrogen with a carbon in the Ds base of the compound significantly improved the affinities of XenoAptamers to targets . This suggests that subtle changes in the chemical structure of “4-(2-Thienyl)pyridine” can significantly affect its interactions with target proteins, providing a potential avenue for future research .

属性

IUPAC Name |

4-thiophen-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTGYJRTNNIIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344235 | |

| Record name | 4-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)pyridine | |

CAS RN |

21298-54-4 | |

| Record name | 4-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)